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molecular formula C10H12O3 B107080 Guaiacol propionate CAS No. 7598-60-9

Guaiacol propionate

Cat. No. B107080
M. Wt: 180.2 g/mol
InChI Key: UYXMBPVOGLUKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309211B2

Procedure details

Powdered anhydrous aluminum chloride (3.0 g, 22.5 mmol) was dissolved in anhydrous nitrobenzene (10 mL) at 100° C. The solution was cooled and 2-methoxyphenyl propionate (2.0 g, 11.1 mmol) was added rapidly. The reaction mixture was heated at 60° C. for 1.5 h and cooled, 3 N NaOH was added, and the mixture was stirred for 15 min. The suspension was filtered off, washed with water. The filtrate was then washed with CH2Cl2 twice, acidified with 3 N HCl, extracted with CH2Cl2. The extract was dried, concentrated, and purified by column chromatography (petroleum ether/EtOAc=10/1 to 5/1) to give the desired product (874 mg, 44% yield) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH3:17])(=O)CC.[OH-:18].[Na+].[N+]([C:23]1[CH:28]=CC=C[CH:24]=1)([O-])=O>>[OH:9][C:10]1[CH:15]=[CH:14][C:13]([C:24](=[O:18])[CH2:23][CH3:28])=[CH:12][C:11]=1[O:16][CH3:17] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(CC)(=O)OC1=C(C=CC=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The filtrate was then washed with CH2Cl2 twice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (petroleum ether/EtOAc=10/1 to 5/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(CC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 874 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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